3-(Tetrahydrofuran-3-yl)propan-1-amine
Overview
Description
3-(Tetrahydrofuran-3-yl)propan-1-amine (THFPA) is an organic compound with a molecular formula of C6H13N. It is a colorless liquid with a low boiling point, and a pleasant odor. THFPA is a versatile compound, and can be used in a variety of applications, including synthesis, scientific research, and laboratory experiments. In
Scientific Research Applications
Catalytic Oxidative Amination
Tetrahydrofuran is a key structural component in many organic compounds. A study by Zhang et al. (2017) focused on the catalytic oxidative amination of tetrahydrofuran using visible-light catalysis. This process activated the C(sp3)-H bond of tetrahydrofuran with molecular oxygen, providing an environmentally friendly route for N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017).
Inhibitive Performance on Carbon Steel Corrosion
Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives similar to 3-(tetrahydrofuran-3-yl)propan-1-amine, for inhibiting carbon steel corrosion. These compounds showed anodic inhibition capabilities and were effective in preventing the anodic dissolution of iron (Gao, Liang, & Wang, 2007).
Transformation of Biomass-Derived Compounds
Jiang et al. (2019) explored the transformation of furan-derived ketones into tetrahydrofuran (THF)-derived amines. Their approach used NH3 or amines as a nitrogen source, demonstrating a high yield (up to 98%) in producing THF-derived amines, including those related to 3-(tetrahydrofuran-3-yl)propan-1-amine (Jiang, Ma, Muller, Pera‐Titus, Jérôme, & de Oliveira Vigier, 2019).
Synthesis of N-Hydroxy(tetrahydrofuran-2-yl)amines
Vasilenko et al. (2017) discussed the synthesis and applications of N-hydroxy(tetrahydrofuran-2-yl)amines. These compounds have uses in synthesizing chiral heterocycles, aminophosphonic acids, and various pharmaceuticals. Some exhibit antioxidant, antitumor, and antibacterial activities (Vasilenko, Averina, Sedenkova, Kuznetsova, & Zefirov, 2017).
Synthesis of 4-Thiazolidinone Derivatives
Luo et al. (2016) developed a method for synthesizing 4-thiazolidinone derivatives using amines and tetrahydrofuran as solvents. This efficient process offers a new strategy for constructing the thiazolidinone skeleton, applicable to 3-(tetrahydrofuran-3-yl)propan-1-amine derivatives (Luo, Zhong, Ji, Chen, Zhao, & Zhang, 2016).
Synthesis of αVβ3 Integrin Antagonists
Hartner et al. (2004) described synthesizing key intermediates related to 3-(tetrahydrofuran-3-yl)propan-1-amine for developing αVβ3 antagonists. The process involved efficient double Sonogashira reactions and Chichibabin cyclizations, contributing to the development of therapeutics (Hartner, Hsiao, Eng, Rivera, Palucki, Tan, Yasuda, Hughes, Weissman, Zewge, King, Tschaen, & Volante, 2004).
properties
IUPAC Name |
3-(oxolan-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUHISZSMKCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409444 | |
Record name | 3-Furanpropanamine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
684221-29-2 | |
Record name | 3-Furanpropanamine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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